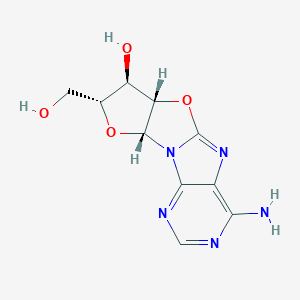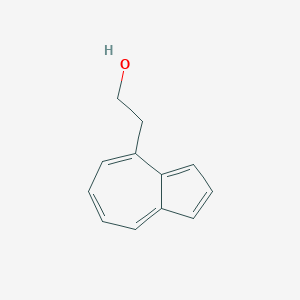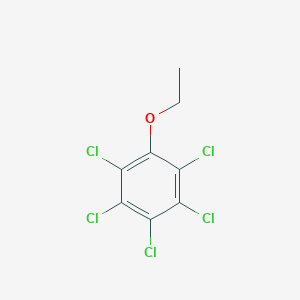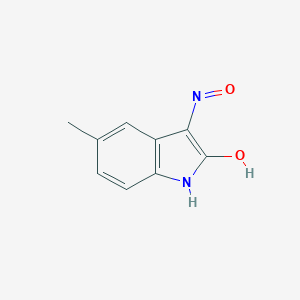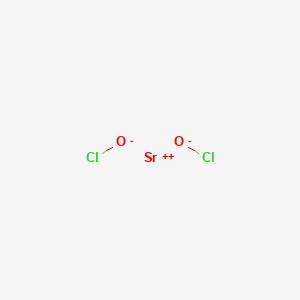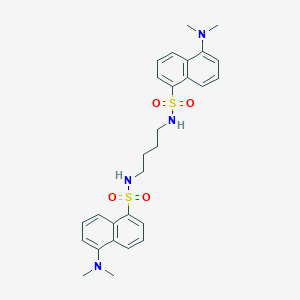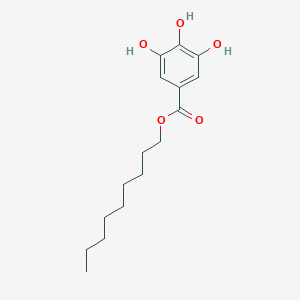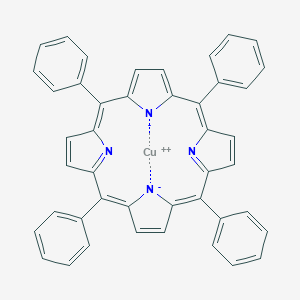
铜;5,10,15,20-四苯基-21,23-二氢卟啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin” is a compound with the molecular formula C44H28CuN4. It is also known as 5,10,15,20-Tetraphenyl-21H,23H-porphine copper (II) or Copper TPP . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular structure of “Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin” is complex. The compound has a molecular weight of 676.27 g/mol . The InChI string representation of the molecule is InChI=1S/C44H28N4.Cu/c1-5-13-29 (14-6-1)41-33-21-23-35 (45-33)42 (30-15-7-2-8-16-30)37-25-27-39 (47-37)44 (32-19-11-4-12-20-32)40-28-26-38 (48-40)43 (31-17-9-3-10-18-31)36-24-22-34 (41)46-36;/h1-28H;/q-2;+2/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40- .
Physical And Chemical Properties Analysis
“Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin” is a solid compound . It has a molecular weight of 676.27 g/mol . The compound has a maximum absorption wavelength (λmax) at 411 nm and 536 nm .
科学研究应用
Photonic & Optical Materials
“5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)” is used in the field of photonic and optical materials . These materials are used to manipulate the flow of light. This can include reflecting, refracting, or modulating light to achieve a specific result.
Diagnostic Assay Manufacturing
This compound is used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to determine the presence of a particular substance in a sample, often used in medical or scientific research.
Hematology
In the field of hematology, which is the study of blood, blood-forming organs, and blood diseases, “5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)” is used .
Histology
Histology, the study of the microscopic structure of tissues, also uses this compound .
Catalyst in Chemical Processes
Copper TPP is used as a catalyst in chemical processes within the petrochemical industry . Copper catalysts exhibit a more favorable hydrogenation activity compared to nickel catalysts.
Antimicrobial Applications
Copper nanoparticles, including those derived from Copper TPP, have superior antibacterial properties when compared to present-day antibiotics . Apart from their antibacterial role, antifungal, antiviral, and anticancer properties have also been described.
属性
IUPAC Name |
copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWXRCGBXCQIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30CuN4+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135741320 | |
CAS RN |
14172-91-9 |
Source


|
| Record name | [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the potential photovoltaic applications of Copper TPP?
A: Research suggests that Copper TPP can be used to fabricate organic-inorganic hybrid heterojunctions for photovoltaic applications. A study investigated the properties of a Copper TPP/p-Si heterojunction, revealing its potential for solar energy conversion. [] The heterojunction demonstrated a bias barrier height that increased with temperature, while the ideality factor decreased. This behavior was attributed to barrier inhomogeneities at the Copper TPP/p-Si interface. [] Further research is needed to optimize device performance and explore its full potential in solar cells.
Q2: Can Copper TPP be synthesized using a simple, efficient method?
A: Yes, Copper TPP can be directly synthesized using a two-step, one-flask method employing various Lewis and Bronsted acids as catalysts. [] This approach offers a convenient alternative to traditional multi-step synthesis routes. The method’s versatility is highlighted by its compatibility with different acids, yielding Copper TPP in varying yields. [] This streamlined synthesis facilitates further investigation and application of Copper TPP in various fields.
Q3: How does Copper TPP behave in supramolecular self-assembly on gold surfaces?
A: Copper TPP exhibits interesting supramolecular self-assembly properties on gold surfaces, influenced by factors like the type of metalloporphyrin and the applied electrochemical potential. [] For instance, in a mixed adlayer with cobalt(II) phthalocyanine (CoPc) on Au(100), Copper TPP molecules arrange alternately with CoPc, forming a striped pattern. [] This ordered structure is stable at the open circuit potential but becomes disordered at more positive potentials due to gold surface reconstruction. [] This control over molecular organization on surfaces by electrochemical means holds potential for applications in nanotechnology and molecular electronics.
Q4: How does deep ultraviolet (DUV) light affect Copper TPP?
A: Copper TPP exhibits unique photochemical behavior upon irradiation with DUV light at 177 nm. Unlike 2H-TPP, which primarily undergoes single-photon ionization, Copper TPP undergoes both dehydrogenation and demetalation processes. [] This difference in reactivity highlights the significant influence of the central metal ion on the photochemical pathways of tetraphenylporphyrins. [] The ability to selectively induce dehydrogenation and demetalation in Copper TPP using DUV light offers potential applications in controlled synthesis and modification of porphyrin-based materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


